beta-Conidendrol

CAS No.: 2643-01-8

Cat. No.: VC16122089

Molecular Formula: C18H16O6

Molecular Weight: 328.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2643-01-8 |

|---|---|

| Molecular Formula | C18H16O6 |

| Molecular Weight | 328.3 g/mol |

| IUPAC Name | 4-(3,4-dihydroxyphenyl)-6,7-dihydroxy-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |

| Standard InChI | InChI=1S/C18H16O6/c19-13-2-1-8(4-14(13)20)17-10-6-16(22)15(21)5-9(10)3-11-12(17)7-24-18(11)23/h1-2,4-6,11-12,17,19-22H,3,7H2 |

| Standard InChI Key | WQECJMDOMUSXDX-UHFFFAOYSA-N |

| Canonical SMILES | C1C2C(COC2=O)C(C3=CC(=C(C=C31)O)O)C4=CC(=C(C=C4)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

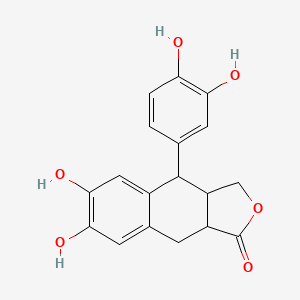

Beta-conidendrol belongs to the naphthobenzofuran class, characterized by a fused bicyclic framework with multiple hydroxyl substitutions. Its IUPAC name, 4-(3,4-dihydroxyphenyl)-6,7-dihydroxy-3a,4,9,9a-tetrahydro-3H-benzo[f]benzofuran-1-one, reflects the presence of two catechol moieties (3,4-dihydroxyphenyl and 6,7-dihydroxy groups) critical for its bioactivity . The SMILES notation C1C2C(COC2=O)C(C3=CC(=C(C=C31)O)O)C4=CC(=C(C=C4)O)O and InChIKey WQECJMDOMUSXDX-UHFFFAOYSA-N provide unambiguous representations of its stereochemistry and functional group arrangement .

Table 1: Key Chemical Properties of Beta-Conidendrol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 328.3 g/mol | PubChem |

| CAS Registry Number | 2643-01-8 | PubChem |

| SMILES | C1C2C(COC2=O)C(... | PubChem |

| InChIKey | WQECJMDOMUSXDX-UHFFFAOYSA-N | PubChem |

Stereochemical Considerations

The compound’s stereochemistry, denoted as [3aR-(3a.α,4.α,9a.α)]-, influences its three-dimensional conformation and interaction with biological targets. Computational models derived from PubChem data suggest that the planar arrangement of the catechol groups facilitates chelation of metal ions, a mechanism implicated in its enzyme inhibitory activity .

Research Findings and Experimental Data

In Vitro Efficacy vs. Cellular Limitations

The discordance between beta-conidendrol’s in vitro and cellular performance remains a critical research focus. While the compound achieves an of 500 nM in biochemical assays, it failed to prevent HIV-1 infection in T-lymphoid cell cultures . Potential explanations include:

-

Poor membrane permeability: The hydrophilic catechol groups may limit cellular uptake.

-

Rapid metabolic degradation: Phase II conjugation (e.g., glucuronidation) could inactivate the compound.

-

Off-target binding: Serum proteins or cellular components may sequester beta-conidendrol, reducing free concentrations.

Structure-Activity Relationship (SAR) Insights

Comparative studies with structurally related bis-catechols revealed that dual catechol systems are indispensable for integrase inhibition. Monocatecholic analogs or compounds with hydroxyl groups separated by non-aromatic spacers showed negligible activity . This SAR underscores the necessity of precise spatial orientation for target engagement.

Challenges and Future Directions

Optimizing Bioavailability

Efforts to enhance beta-conidendrol’s cellular efficacy could involve:

-

Prodrug strategies: Masking hydroxyl groups with ester or ether linkages to improve lipophilicity.

-

Nanoparticle encapsulation: Utilizing lipid-based carriers to bypass solubility limitations.

Expanding Therapeutic Applications

Beyond HIV, beta-conidendrol’s metal-chelating properties warrant exploration in other contexts:

-

Antioxidant therapies: Scavenging reactive oxygen species via catechol redox cycling.

-

Anticancer agents: Targeting metalloenzymes overexpressed in tumors (e.g., matrix metalloproteinases).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume